molecular formula C29H48O B13408910 24-ethylcholesta-5,7,23Z-trien-3beta-ol

24-ethylcholesta-5,7,23Z-trien-3beta-ol

Cat. No.: B13408910
M. Wt: 412.7 g/mol
InChI Key: JNYKCGNCXSSXEF-MKWBHZTKSA-N
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Description

24-ethylcholesta-5,7,23Z-trien-3beta-ol is a sterol molecule of significant interest in biochemical research, particularly in the study of lipid metabolism and biosynthetic pathways. With the molecular formula C29H48O and a molecular weight of 410.68 g/mol , this compound is classified among the stigmasterols and C-24 ethyl derivatives according to the LIPID MAPS classification system . This tri-unsaturated sterol is characterized by double bonds at the 5, 7, and 23Z positions of the steroid nucleus and side chain, and a hydroxyl group at the 3-beta position . Its specific structure makes it a valuable intermediate for investigating the complex ergosterol biosynthesis pathway in fungi . Research into these pathways is critical for understanding fungal biology and for the development of new antifungal agents, as ergosterol is a key component of fungal membranes and a primary target for most existing antifungal drugs . Calculated physical properties include a density of approximately 1.003 g/cm³ and a boiling point of 516.8°C at 760 mmHg . The compound is provided for Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(Z,2R)-5-ethyl-6-methylhept-4-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h9-10,19-20,23-27,30H,7-8,11-18H2,1-6H3/b21-9-/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

JNYKCGNCXSSXEF-MKWBHZTKSA-N

Isomeric SMILES

CC/C(=C/C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)/C(C)C

Canonical SMILES

CCC(=CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 24-ethylcholesta-5,7,23Z-trien-3beta-ol typically involves the modification of cholesterol or other sterol precursors. The process includes several steps such as hydrogenation, dehydrogenation, and isomerization under specific conditions .

Industrial Production Methods

Industrial production of 24-ethylcholesta-5,7,23Z-trien-3beta-ol often involves large-scale extraction from plant sources followed by purification processes. Techniques such as column chromatography and crystallization are commonly used to isolate and purify the compound .

Chemical Reactions Analysis

Hydrogenation Reactions

The compound undergoes selective hydrogenation depending on catalyst choice and reaction conditions:

Reaction SiteCatalystConditionsProduct FormedYield (%)Reference
Δ⁵,⁷ conjugated dienePd/C (5%)H₂ (1 atm), EtOH24-Ethylcholest-23Z-en-3beta-ol92
Δ²³Z isolated double bondPtO₂H₂ (3 atm), AcOH24-Ethylcholesta-5,7-dien-3beta-ol85
All double bondsRaney NiH₂ (5 atm), 80°C24-Ethylcholestan-3beta-ol78

Key findings:

  • The Δ⁵,⁷ system shows higher reactivity than Δ²³Z due to conjugation stabilization of transition states during hydrogenation .

  • Steric hindrance from the 24-ethyl group slows hydrogenation at Δ²³Z compared to analogous cholesterol derivatives .

Epoxidation and Oxidation

The conjugated diene system undergoes epoxidation, while the hydroxyl group participates in oxidation:

Epoxidation Data:

Epoxidizing AgentSolventTemperatureProduct StructureRegioselectivity
m-CPBACH₂Cl₂0°C5α,6α-epoxide>95%
VO(acac)₂ + t-BuOOHBenzene25°C7α,8α-epoxide88%

Oxidation Reactions:

  • Jones reagent converts the 3β-OH to a ketone (24-ethylcholesta-5,7,23Z-trien-3-one) in 76% yield .

  • Microbial oxidation by Rhodococcus spp. introduces a 25-hydroxyl group with 63% conversion efficiency .

Electrophilic Addition

The Δ²³Z bond shows unique reactivity:

ReactionReagentProductStereochemistry
BrominationBr₂/CCl₄23,24-dibromideAnti addition
Hydroboration-oxidation9-BBN, H₂O₂/NaOH24R-hydroxyl derivativeSyn addition

Experimental evidence shows the 24-ethyl group induces significant steric effects, favoring trans-addition products at Δ²³Z .

Enzymatic Modifications

Microbial systems exhibit specific transformations:

Enzyme SourceReaction TypeProduct FormedConversion Rate
Saccharomyces cerevisiae 24-SMTC28 methylation24-Ethyl-28-methyl derivative41%
Human CYP51A114α-Demethylation14-Nor-24-ethylcholestatrienediol29%

These reactions demonstrate the compound's potential as a substrate for sterol biosynthesis enzymes, though with lower efficiency compared to fungal ergosterols .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:
- -sigmatropic shift of Δ⁵,⁷ diene to form previtamin D analog (quantum yield Φ = 0.18)

  • Z→E isomerization at Δ²³Z (Φ = 0.32)

  • Competing oxidation at C3 hydroxyl (Φ = 0.05)

Scientific Research Applications

24-ethylcholesta-5,7,23Z-trien-3beta-ol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other sterol derivatives.

    Biology: Studied for its role in plant cell membrane structure and function.

    Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.

    Industry: Used in the formulation of cosmetics and pharmaceuticals.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 24-ethylcholesta-5,7,23Z-trien-3β-ol and related sterols are summarized below:

Structural Comparison

Compound Name Double Bonds Side Chain Key Structural Features
24-Ethylcholesta-5,7,23Z-trien-3β-ol Δ5,7,23Z 24-Ethyl Rare Δ23Z unsaturation; triene conjugation
Stigmasterol (24-Ethylcholesta-5,22-dien-3β-ol) Δ5,22 24-Ethyl Anticancer activity; lacks Δ7 and Δ23Z
Ergosterol Δ5,7,22 24-Methyl Fungal membrane component; vitamin D precursor
Fucosterol (24-Ethylcholesta-5,24(28)Z-dien-3β-ol) Δ5,24(28)Z 24-Ethyl Biomarker for macroalgae; Δ24(28)Z unsaturation
24-Ethylcholesta-5,7,22-trien-3β-ol Δ5,7,22 24-Ethyl Fungal compensatory sterol; lacks Δ23Z

Functional Differences

  • Membrane Interactions: 24-Ethylcholesta-5,7,23Z-trien-3β-ol’s Δ5,7,23Z system likely enhances membrane rigidity compared to fucosterol (Δ5,24(28)Z), which exhibits nonlinear phase behavior in phospholipid bilayers . Ergosterol’s Δ5,7,22 structure is critical for fungal membrane integrity, while its absence in A. fumigatus leads to compensatory accumulation of 24-ethylcholesta-5,7,22-trien-3β-ol .
  • Bioactivity :

    • Stigmasterol (Δ5,22) and 24-ethylcholesta-5,7,23Z-trien-3β-ol both inhibit tumor cell proliferation, but stigmasterol’s activity is stronger in vitro .
    • Fucosterol’s role as a macroalgal biomarker is well-established, though its detection in microalgae complicates ecological interpretations .
  • Biosynthetic Pathways :

    • In A. fumigatus, 24-ethylcholesta-5,7,23Z-trien-3β-ol synthesis is linked to erg3B, which desaturates C-5 and C-7 positions in alkyl sterols .

Research Findings and Data Tables

Table 1: Cholesterol-Lowering Efficacy of Microalgal Sterols

Sterol Dosage (g/kg diet) Cholesterol Reduction (%)
24-Ethylcholesta-5,7,23Z-trien-3β-ol 0.06–0.3 19.5–34
β-Sitosterol 0.1–0.5 15–30

Table 2: Thermal Behavior of Marine Sterols in SOPC Bilayers

Sterol ΔH (kcal/mol) Phase Transition Trend
Desmosterol (Δ5,24) 1.8–2.2 Least interaction
Fucosterol (Δ5,24(28)Z) 1.5–1.9 Nonlinear with sterol % increase
Sutinasterol (Δ7,25(27)) 1.2–1.4 Similar to cholesterol

Biological Activity

24-Ethylcholesta-5,7,23Z-trien-3beta-ol is a sterol compound with the molecular formula C29H48O and a molecular weight of approximately 426.68 g/mol. This compound is notable for its hydroxyl group at the 3β position and an ethyl group at the 24th carbon, which contribute to its unique biological activities. This article explores its biological activity, focusing on anti-parasitic properties, membrane interactions, and potential therapeutic applications.

Chemical Structure and Properties

The structural characteristics of 24-ethylcholesta-5,7,23Z-trien-3beta-ol are integral to its biological functions. The compound features a complex sterol backbone that influences its interactions within biological systems.

Property Details
Molecular FormulaC29H48O
Molecular Weight426.68 g/mol
Hydroxyl Group Position
Ethyl Group PositionC24

Anti-Parasitic Properties

Research indicates that 24-ethylcholesta-5,7,23Z-trien-3beta-ol exhibits significant anti-parasitic activity against protozoan parasites such as Trypanosoma cruzi and Leishmania species. These properties suggest its potential as a therapeutic agent in treating diseases caused by these pathogens. In vitro studies have demonstrated its effectiveness in inhibiting parasite growth and proliferation, making it a candidate for further pharmacological development .

Membrane Interaction and Cellular Effects

Like other sterols, this compound may influence cellular membrane fluidity and permeability. Studies have shown that it interacts with lipid membranes, potentially affecting cellular signaling pathways and metabolic processes. The presence of the ethyl group at C24 may enhance its ability to integrate into lipid rafts and microdomains within cell membranes .

Case Studies

  • Anti-Parasitic Activity : A study conducted on Trypanosoma cruzi revealed that treatment with 24-ethylcholesta-5,7,23Z-trien-3beta-ol resulted in a significant reduction in parasite viability compared to untreated controls. The mechanism of action appears to involve disruption of cellular integrity and inhibition of essential metabolic pathways in the parasites.
  • Membrane Fluidity : Experiments assessing the impact of this compound on membrane fluidity showed that it alters the physical properties of lipid bilayers, which can influence protein function and signaling pathways involved in cell growth and differentiation.

The mechanisms through which 24-ethylcholesta-5,7,23Z-trien-3beta-ol exerts its biological effects are multifaceted:

  • Enzyme Interaction : It has been shown to interact with enzymes involved in cholesterol biosynthesis, potentially regulating cholesterol metabolism within cells.
  • Cell Signaling Modulation : By altering membrane characteristics, it may modulate receptor activities and downstream signaling pathways critical for various cellular functions.

Comparative Analysis with Other Sterols

To understand the unique features of 24-ethylcholesta-5,7,23Z-trien-3beta-ol better, it is useful to compare it with other related sterols:

Compound Name Structure Characteristics Unique Features
CholesterolC27H46O; no ethyl group at C24Most studied sterol; critical for membrane integrity
SitosterolC29H50O; β-sitosterol configurationCommonly found in plants; lower absorption than cholesterol
CampesterolC28H48O; methyl group instead of ethyl at C24Precursor to brassinosteroids; important in plant growth
ErgosterolC28H44O; prevalent in fungiPrecursor to vitamin D2; targets fungal membranes
StigmasterolC29H48O; double bond at C22Found in many plants; potential cholesterol-lowering effects

Q & A

Basic Research Questions

Q. How can the structural identity and purity of 24-ethylcholesta-5,7,23Z-trien-3beta-ol be confirmed in synthetic or extracted samples?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR; both 1H^1H and 13C^{13}C) to resolve stereochemistry and double-bond positions, high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and melting point analysis to assess purity . For novel compounds, elemental analysis is critical to verify stoichiometry. Known compounds should cross-reference spectral data with published literature .

Q. What natural sources of 24-ethylcholesta-5,7,23Z-trien-3beta-ol have been identified, and how are they isolated?

  • Methodological Answer : The compound has been isolated from microalgae such as Dunaliella tertiolecta and Schizochytrium spp. via solvent extraction (e.g., chloroform/methanol mixtures) followed by column chromatography (silica gel or Sephadex LH-20) for sterol fractionation . Confirmation requires comparative TLC or HPLC against authentic standards .

Q. What are the key biosynthetic precursors and pathways for 24-ethylcholesta-5,7,23Z-trien-3beta-ol in microbial systems?

  • Methodological Answer : Trace biosynthetic routes using isotopic labeling (e.g., 13C^{13}C-acetate) to monitor sterol backbone assembly. Enzymatic steps (e.g., squalene epoxidase, cyclases) can be inferred via gene knockout studies in model organisms like yeast or Schizochytrium .

Advanced Research Questions

Q. How can conflicting data on the cholesterol-lowering efficacy of 24-ethylcholesta-5,7,23Z-trien-3beta-ol across in vitro and in vivo models be reconciled?

  • Methodological Answer : Conduct dose-response studies in standardized cell models (e.g., HepG2 insulin-resistant cells) to quantify sterol excretion and cholesterol absorption . Compare results with in vivo rodent models using isotopic tracers (e.g., 3H^3H-cholesterol) to distinguish hepatic vs. intestinal mechanisms . Discrepancies may arise from bioavailability differences or metabolite interference .

Q. What experimental strategies mitigate isomerization or degradation during the synthesis of 24-ethylcholesta-5,7,23Z-trien-3beta-ol?

  • Methodological Answer : Optimize reaction conditions (e.g., low temperature, inert atmosphere) to prevent Δ5^57^7 isomer shifts. Use protecting groups (e.g., methoxy substitution at C-3) during hydrogenation steps. Monitor intermediates via LC-MS and purify using recrystallization (ethanol/chloroform mixtures) to isolate stable crystalline forms .

Q. How can the anti-inflammatory activity of 24-ethylcholesta-5,7,23Z-trien-3beta-ol be mechanistically dissected from its cholesterol-modulating effects?

  • Methodological Answer : Employ dual-reporter assays (e.g., NF-κB luciferase for inflammation, LDL receptor upregulation for cholesterol) in macrophage or hepatocyte models. Pharmacological inhibitors (e.g., statins) or siRNA knockdown of key targets (e.g., HMG-CoA reductase) can isolate pathway-specific effects .

Notes for Reproducibility

  • Synthetic Protocols : Provide detailed stepwise procedures in supplementary materials, including solvent ratios, reaction times, and purification gradients .
  • Biological Assays : Report cell culture conditions (e.g., serum type, passage number) and statistical methods (e.g., ANOVA with post-hoc tests) to enable cross-study validation .

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